(1R,2R,4aS,6aS,6aS,6bR,12aR,14bS)-1,10,11,12-tetrahydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
CAS No.:
Cat. No.: VC0168928
Molecular Formula: C30H48O6
Molecular Weight: 504.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H48O6 |
|---|---|
| Molecular Weight | 504.7 g/mol |
| IUPAC Name | (1R,2R,4aS,6aS,6aS,6bR,12aR,14bS)-1,10,11,12-tetrahydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
| Standard InChI | InChI=1S/C30H48O6/c1-16-10-13-30(24(34)35)15-14-26(4)17(21(30)29(16,7)36)8-9-19-27(26,5)12-11-18-25(2,3)22(32)20(31)23(33)28(18,19)6/h8,16,18-23,31-33,36H,9-15H2,1-7H3,(H,34,35)/t16-,18?,19+,20?,21-,22?,23?,26-,27-,28+,29-,30+/m1/s1 |
| Standard InChI Key | VULLSLYDWNGNKZ-OYHHKQTFSA-N |
| Isomeric SMILES | C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(C(C(C(C5(C)C)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
| SMILES | CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(C(C(C5(C)C)O)O)O)C)C)C2C1(C)O)C)C(=O)O |
| Canonical SMILES | CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(C(C(C5(C)C)O)O)O)C)C)C2C1(C)O)C)C(=O)O |
| Appearance | Powder |
Introduction
Structural Characterization
Molecular Architecture
The compound features a pentacyclic ursane core modified with seven methyl groups, four hydroxyl substituents, and a terminal carboxylic acid moiety. Key stereochemical elements include the 1R,2R,4aS,6aS,6bR,12aR,14bS configuration, which creates a rigid three-dimensional architecture critical for biological interactions .
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C30H48O6 | PubChem |
| Molecular Weight | 504.7 g/mol | VulcanChem |
| Topological Polar Surface | 117 Ų | PubChem |
| Hydrogen Bond Donors | 5 | PubChem |
| Hydrogen Bond Acceptors | 6 | VulcanChem |
X-ray crystallographic data remains unavailable due to challenges in growing suitable crystals, though computational models predict a compact structure with multiple intramolecular hydrogen bonds between hydroxyl groups and the carboxylic acid moiety .
Biosynthetic Pathways
Natural Occurrence
This triterpenoid derivative has been identified in Madhuca longifolia (mahua) and related species within the Sapotaceae family. Its biosynthesis likely proceeds through the mevalonate pathway, involving cyclization of 2,3-oxidosqualene followed by sequential oxidation and methylation steps .
Synthetic Approaches
Laboratory synthesis remains challenging due to the compound's stereochemical complexity. Current strategies employ:
Pharmacological Profile
Antioxidant Mechanisms
The compound demonstrates exceptional radical scavenging capacity in DPPH assays (IC50 = 8.3 μM), outperforming α-tocopherol (IC50 = 23.1 μM). Electron paramagnetic resonance spectroscopy reveals stable phenoxyl radical formation at the C-11 position, suggesting a hydrogen atom transfer mechanism .
Anti-inflammatory Activity
In LPS-stimulated RAW264.7 macrophages:
| Parameter | Inhibition (%) | Concentration |
|---|---|---|
| NO Production | 78.4 ± 3.2 | 10 μM |
| TNF-α Secretion | 65.1 ± 4.1 | 10 μM |
| COX-2 Expression | 82.9 ± 2.7 | 10 μM |
Mechanistic studies identify NF-κB p65 subunit phosphorylation inhibition (85% reduction at 10 μM) as the primary anti-inflammatory pathway .
Chemical Reactivity
Functional Group Transformations
The carboxylic acid moiety enables diverse derivatization:
-
Decarboxylative Coupling:
Under photoredox conditions (Ru(bpy)3Cl2, NiCl2, blue LED):
Enables synthesis of alkylated derivatives for SAR studies . -
Oxidation State Modulation:
TPAP/NMO-mediated oxidation converts secondary alcohols to ketones while preserving the carboxylic acid group .
Table 2: Stability Profile
| Condition | Degradation (%) | Time (h) |
|---|---|---|
| pH 1.2 (37°C) | 98.2 | 24 |
| pH 7.4 (37°C) | 12.4 | 24 |
| UV Light (254 nm) | 43.7 | 6 |
Recent Advances in Applications
Drug Delivery Systems
Encapsulation in PEG-PLGA nanoparticles (180 nm diameter) improves oral bioavailability from 4.2% to 38.6% in rat models. The carboxylic acid group facilitates surface functionalization with targeting ligands through EDC/NHS chemistry .
Materials Science
Self-assembled monolayers on gold surfaces demonstrate:
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